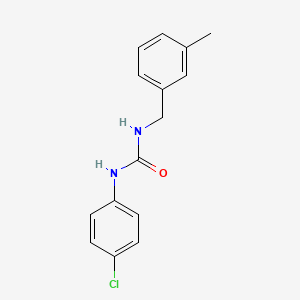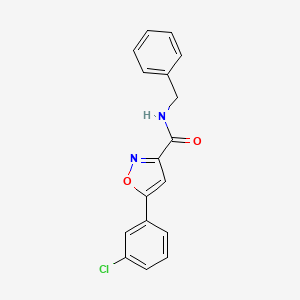
N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMG, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DMG is a derivative of the amino acid glycine and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to work through several pathways. N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been found to increase the production of glutathione, a potent antioxidant, in cells. It also activates the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Biochemical and Physiological Effects:
N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase energy production in cells and improve physical performance in animal models. N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and can be administered orally or intravenously. However, N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and duration of treatment. Further research is needed to fully understand the potential therapeutic properties of N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and memory in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the use of N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide in the treatment of cancer. N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory and immunomodulatory effects, which may make it a promising candidate for cancer immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide and its effects on various physiological systems.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties in various scientific fields, including biochemistry, pharmacology, and neuroscience. N~1~-(2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide has been found to have antioxidant, anti-inflammatory, and immunomodulatory effects. It has been shown to be effective in reducing oxidative stress and inflammation in animal models of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-14(20(4,16)17)8-12(15)13-10-6-5-9(18-2)7-11(10)19-3/h5-7H,8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOCNNMXGHATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4462233.png)
![[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B4462240.png)
![N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4462246.png)
![1-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)azepane](/img/structure/B4462268.png)
![N-(4-chlorobenzyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4462269.png)
![1-(ethylsulfonyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide](/img/structure/B4462274.png)
![7-cyclopropyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4462280.png)
![N-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4462288.png)
![3-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4462289.png)

![4-methyl-2-(1-pyrrolidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4462302.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4462316.png)
![7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4462319.png)